2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H14N6O4S2 and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on derivatives of 1,3,4-oxadiazole and tetrahydropyrimidine, which are structurally related to the compound , has demonstrated significant antimicrobial and antifungal properties. For instance, a study synthesized novel thiazole derivatives and evaluated their antimicrobial effectiveness against various bacteria and fungi, showing considerable activity against pathogenic microorganisms (Cankilic et al., 2017).
Anti-inflammatory and Analgesic Properties
Compounds incorporating the 1,3,4-oxadiazole moiety, similar to the target compound, have been assessed for their anti-inflammatory and analgesic effects. A particular study on benzothiazole, 1,3-4-oxadiazole, and thiadiazole derivatives revealed promising pharmacological properties, including analgesic and anti-inflammatory activities, which are important for the development of new therapeutic agents (Santagati et al., 1994).
Antitubercular and Antimalarial Agents
The chemical framework of tetrahydropyrimidine and oxadiazole has also been explored for its potential use in antitubercular and antimalarial therapy. A study synthesized tetrahydropyrimidine–isatin hybrids and evaluated them for their activity against tuberculosis and malaria, demonstrating their potential as effective agents against these diseases (Akhaja & Raval, 2012).
Antioxidant Activities
Research into derivatives of the compound has indicated potential antioxidant properties. For example, compounds derived from the synthesis process involving ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates showed considerable antimicrobial activity as well as antioxidant properties, highlighting their therapeutic potential (Dey et al., 2022).
Anticancer Screening
A study on imidazothiadiazole analogs, closely related to the structure of the compound , focused on synthesizing N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide derivatives and evaluated their cytotoxic activities towards different cancer cell lines. Some derivatives showed promising results against breast cancer, comparable to those of standard drugs (Abu-Melha, 2021).
properties
IUPAC Name |
2-[[5-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4S2/c1-7-8(11(22)18-12(23)16-7)2-3-10-19-20-14(24-10)26-6-9(21)17-13-15-4-5-25-13/h4-5H,2-3,6H2,1H3,(H,15,17,21)(H2,16,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFRHQKIQQHVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
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